molecular formula C8H13NO2 B070237 7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one CAS No. 186090-08-4

7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one

Cat. No.: B070237
CAS No.: 186090-08-4
M. Wt: 155.19 g/mol
InChI Key: PJVADNXBKVWEQP-UHFFFAOYSA-N
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Description

7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one is a heterocyclic compound that features a unique structure combining a pyrrole ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is usually carried out in pyridine or ethanol in the presence of sodium acetate or triethylamine . The reaction conditions often include heating under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one apart is its specific combination of a pyrrole ring and an oxazine ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

186090-08-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

7-methyl-1,3,4,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-6-one

InChI

InChI=1S/C8H13NO2/c1-6-4-7-5-11-3-2-9(7)8(6)10/h6-7H,2-5H2,1H3

InChI Key

PJVADNXBKVWEQP-UHFFFAOYSA-N

SMILES

CC1CC2COCCN2C1=O

Canonical SMILES

CC1CC2COCCN2C1=O

Synonyms

6H-Pyrrolo[2,1-c][1,4]oxazin-6-one, hexahydro-7-methyl-

Origin of Product

United States

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